Pyrintegrin
Overview
Description
Pyrintegrin is a 2,4-disubstituted pyrimidine that induces the activation of β1 integrin and multiple growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2 . It is known to promote embryonic stem cells survival .
Molecular Structure Analysis
The molecular formula of Pyrintegrin is C23H25N5O3S . It is a 2,4-disubstituted pyrimidine .Physical And Chemical Properties Analysis
Pyrintegrin has a molecular weight of 451.5 g/mol . Its exact physical properties such as melting point, boiling point, and solubility are not mentioned in the search results.Scientific Research Applications
Adipogenesis Induction : Pyrintegrin is identified as a novel small molecule that promotes adipogenesis, the process of fat cell formation. It has been shown to induce adipogenic differentiation in stem cells both in vitro and in vivo. This is significant for applications in soft tissue reconstruction, especially for conditions like lipoatrophy, post-tumor resection, and soft tissue injuries. Pyrintegrin upregulates key adipogenesis markers like PPARγ and C/EBPα, and promotes secretion of adiponectin and leptin (Shah, 2012).
Podocyte Protection : In kidney diseases, pyrintegrin has been identified as a podocyte-protective agent. It has shown efficacy in preventing podocyte injury, a key step in the pathogenesis of various glomerular diseases. Pyrintegrin treatment has been found to protect against damage-induced decreases in critical cellular structures in podocytes (Lee et al., 2015).
Soft Tissue Formation Enhancement : Pyrintegrin has been demonstrated to induce soft tissue formation from transplanted or endogenous cells, highlighting its potential in reconstructive medicine for conditions like focal adipose deficiency. It shows robust adipogenic activity and can induce adipose tissue formation in vivo, making it a promising therapeutic agent for soft tissue augmentation (Shah et al., 2017).
properties
IUPAC Name |
N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c29-19-7-10-21-17(14-19)2-1-13-28(21)22-11-12-24-23(27-22)26-18-5-8-20(9-6-18)32(30,31)25-15-16-3-4-16/h5-12,14,16,25,29H,1-4,13,15H2,(H,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJTZIJWDLJKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)N(C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)NCC5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrintegrin |
Synthesis routes and methods
Procedure details
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